BRD3067
Description
Contextualizing BRD3067 within Histone Deacetylase (HDAC) Inhibitor Research
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression and regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. nih.gov The inhibition of HDACs has shown significant therapeutic potential in a variety of diseases, including cancers and neurodegenerative disorders. nih.govnih.gov This has led to the development of a wide range of HDAC inhibitors.
Within this landscape, isoform-selective inhibitors are of particular interest as they are expected to have fewer side effects than pan-HDAC inhibitors. Tubastatin A is a potent and selective inhibitor of HDAC6, an isoform that is primarily localized in the cytoplasm and has distinct roles from other HDACs. nih.gov this compound is a structurally analogous compound to tubastatin A, but with a critical modification that renders it inactive as an HDAC6 inhibitor. researchgate.net Specifically, this compound possesses a methyl group positioned ortho to the hydroxamic acid moiety, which sterically hinders its entry into the active site of the HDAC6 enzyme. nih.govresearchgate.net
The use of this compound in research has been pivotal in studies investigating the therapeutic potential of HDAC6 inhibition. For instance, in studies on diet-induced obesity, tubastatin A was shown to reduce food intake and body weight. nih.govresearchgate.net The administration of this compound, however, did not produce the same effects, providing strong evidence that the anti-obesity effects of tubastatin A are indeed mediated through the inhibition of HDAC6. nih.govresearchgate.netgoogle.com
The Significance of Structurally Related Inactive Analogs in Mechanistic Pharmacology
The use of a structurally related but inactive analog, often referred to as a negative control, is a cornerstone of rigorous mechanistic pharmacology. drugdesign.orgnih.gov Such compounds are invaluable tools for validating that the observed biological or therapeutic effect of a chemical probe is a direct result of its interaction with the intended target. biorxiv.org By using a compound with high structural similarity to the active probe, researchers can control for effects that may arise from the chemical scaffold itself, such as off-target binding or non-specific physicochemical properties. nih.gov
This compound exemplifies the importance of this approach. While it is inactive as an HDAC inhibitor, it retains the hydroxamic acid functional group present in tubastatin A. nih.gov This group is known to chelate metal ions, a property that is independent of HDAC inhibition. nih.gov In studies of neuroprotection against oxidative stress, it was observed that some hydroxamate-based HDAC inhibitors could protect neurons. nih.govresearchgate.net The use of this compound, which also demonstrated neuroprotective effects, was crucial in demonstrating that this protection was not due to HDAC inhibition but rather to an HDAC-independent, catalase-like mechanism involving the chelation of iron by the hydroxamate group. nih.govresearchgate.net This finding highlights the potential for misleading interpretations if an appropriate inactive analog is not used, as the neuroprotective effect could have been wrongly attributed to HDAC inhibition. nih.gov
The insights gained from using this compound underscore a critical principle in chemical biology: the careful dissection of a molecule's activities is essential for the accurate interpretation of experimental results and for the advancement of drug discovery programs. The use of well-designed inactive analogs like this compound allows for a more confident association of a biological phenotype with the modulation of a specific molecular target. biorxiv.org
Properties
CAS No. |
1883657-02-0 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.43 |
IUPAC Name |
N-Hydroxy-2-methyl-4-((2-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide |
InChI |
InChI=1S/C21H23N3O2/c1-14-11-15(7-8-16(14)21(25)22-26)12-24-19-6-4-3-5-17(19)18-13-23(2)10-9-20(18)24/h3-8,11,26H,9-10,12-13H2,1-2H3,(H,22,25) |
InChI Key |
XDQCYFNRZUSCDW-UHFFFAOYSA-N |
SMILES |
O=C(NO)C1=CC=C(CN2C3=C(CN(C)CC3)C4=C2C=CC=C4)C=C1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD-3067; BRD 3067; BRD3067 |
Origin of Product |
United States |
Methodological Applications of Brd3067 in Biological Systems
Employment as a Negative Control in Deacetylase Activity Assays
BRD3067 serves as a crucial negative control in deacetylase activity assays, particularly those focused on HDAC6. Its structural resemblance to active HDAC6 inhibitors, such as tubastatin A, while lacking significant inhibitory capacity against HDAC6, allows researchers to differentiate between effects mediated by authentic HDAC6 inhibition and potential off-target effects or non-specific compound interactions nih.govresearchgate.nettargetmol.com. In such assays, this compound is used to establish baseline responses in the absence of specific HDAC6 enzymatic blockade, providing a point of comparison for the effects observed with active inhibitors abcam.combiorxiv.orgresearchgate.netnih.gov.
Assessment of Compound Specificity and Selectivity in Biological Systems
This compound plays a role in evaluating the specificity and selectivity of compounds intended to inhibit HDAC6. When a compound is tested for its ability to inhibit HDAC6, including this compound as a control helps to confirm that the observed inhibition is specific to HDAC6 and not a general effect on other deacetylases or cellular processes nih.govresearchgate.netnih.govnih.gov. If a compound shows similar effects to this compound, it suggests that its biological activity might not be primarily due to potent and specific HDAC6 inhibition. This is particularly important given that some compounds can have off-target effects or engage in non-enzymatic interactions nih.gov.
Molecular and Cellular Mechanism Investigations Utilizing Brd3067
Disentangling HDAC6-Mediated Signaling Pathways
Investigations into HDAC6 often involve the use of inhibitors to probe its functions. As a structurally related compound that lacks HDAC6 inhibitory activity, BRD3067 serves as a critical negative control to confirm that observed effects are indeed mediated by HDAC6 inhibition rather than off-target effects or inherent properties of the hydroxamate structure itself. researchgate.netresearchgate.netnih.gov
Analysis of α-Tubulin Acetylation Dynamics in Cellular Models
HDAC6 is known to primarily deacetylate non-histone proteins in the cytoplasm, with α-tubulin being a prominent substrate. researchgate.netmdpi.com Acetylation of α-tubulin at lysine (B10760008) 40 is a dynamic process regulated by both acetyltransferases and deacetylases like HDAC6, influencing microtubule function and cellular processes. In cellular models, active HDAC6 inhibitors lead to increased levels of acetylated α-tubulin due to the inhibition of its deacetylation by HDAC6. Studies utilizing this compound have demonstrated that this compound, unlike active HDAC6 inhibitors such as tubastatin A, does not inhibit the deacetylase activity of HDAC6. researchgate.netresearchgate.netnih.gov This confirms that the observed increases in α-tubulin acetylation by tubastatin A and similar compounds are specifically due to HDAC6 inhibition.
Research on Leptin Sensitivity and Metabolic Regulation in Preclinical Models (non-human)
Table 1: Effect of this compound vs. Active HDAC6 Inhibitors on Body Weight in DIO Mice
| Compound | HDAC6 Inhibitory Activity | Effect on Body Weight in DIO Mice | Source |
| Tubastatin A | Yes | Significant reduction | researchgate.netnih.gov |
| Ricolinostat | Yes | Significant reduction | researchgate.netnih.gov |
| This compound | No | No significant reduction | researchgate.netnih.gov |
Probing Oxidative Stress Response Pathways
Beyond their target-specific enzyme inhibition, hydroxamate-based compounds, including some HDAC inhibitors, have been found to possess additional biological activities. Research utilizing these compounds has revealed an HDAC-independent mechanism of neuroprotection related to their interaction with reactive oxygen species. researchgate.netnih.govnih.govescholarship.orgresearchgate.net
Characterization of Catalase-Mimetic Properties of Hydroxamate Structures
Hydroxamate structures have been shown to exhibit catalase-like properties. nih.govnih.govescholarship.orgresearchgate.net This activity involves the ability to catalyze the decomposition of hydrogen peroxide (H₂O₂), a key reactive oxygen species, into water and oxygen, similar to the function of the enzyme catalase. nih.govresearchgate.netcore.ac.uk This catalase-mimetic activity is not dependent on the ability of the hydroxamate compound to inhibit HDACs. researchgate.netnih.govnih.govescholarship.orgresearchgate.net Studies have demonstrated that while many hydroxamate-containing HDAC inhibitors can bind iron, only a subset are capable of forming active catalase mimetics that can protect cells from exogenous H₂O₂. nih.govnih.govescholarship.orgresearchgate.net
Investigations into Hydroxamate-Iron Complex Formation and Hydrogen Peroxide Decomposition
The catalase-mimetic activity of hydroxamate structures is mediated by the in situ formation of complexes with intracellular iron ions. nih.govnih.govescholarship.orgresearchgate.net These hydroxamate-iron complexes are capable of catalyzing the disproportionation of H₂O₂ into water and gaseous O₂. nih.govresearchgate.netresearchgate.net This process can be observed in vitro as effervescence in reactions containing hydroxamate-based compounds and ferrous sulfate (B86663) (FeSO₄) in the presence of H₂O₂. researchgate.netresearchgate.net The formation of these complexes may also play a role in mitigating deleterious Fenton chemistry, which involves the reaction of ferrous iron with H₂O₂ to produce highly reactive hydroxyl radicals. nih.govresearchgate.net
Assessment of Neuroprotective Mechanisms (HDAC-independent)
Certain hydroxamate-based HDAC inhibitors have demonstrated neuroprotective effects against oxidative stress induced by H₂O₂. researchgate.netresearchgate.netnih.govnih.govescholarship.orgresearchgate.net This protection occurs via a mechanism that is independent of their HDAC inhibitory activity. researchgate.netresearchgate.netnih.govnih.govescholarship.orgresearchgate.net The catalase-like activity resulting from the formation of hydroxamate-iron complexes is proposed to be responsible for this neuroprotective effect by reducing intracellular H₂O₂ levels. nih.govresearchgate.net this compound, while not inhibiting HDAC6, is structurally related to compounds that exhibit this HDAC-independent neuroprotection, highlighting the potential for the hydroxamate moiety itself to contribute to antioxidant properties. researchgate.netresearchgate.net
Table 2: Proposed Mechanism of Hydroxamate-Mediated H₂O₂ Decomposition
| Step | Description |
| 1 | Formation of hydroxamate-iron complex in the presence of intracellular iron. nih.govnih.govescholarship.orgresearchgate.net |
| 2 | Catalysis of H₂O₂ disproportionation by the hydroxamate-iron complex. nih.govresearchgate.netresearchgate.net |
| 3 | Decomposition of H₂O₂ into water and oxygen. nih.govresearchgate.netresearchgate.net |
| 4 | Reduction of intracellular H₂O₂ levels and mitigation of oxidative stress. nih.govresearchgate.net |
Modulation of Specific Intracellular Signaling Cascades
Investigations utilizing this compound have primarily focused on its role as a control compound in studies examining the effects of HDAC6 inhibition on various intracellular signaling pathways. By comparing the effects of tubastatin A (an active HDAC6 inhibitor) with those of this compound (the inactive analog), researchers can infer the extent to which observed cellular or physiological outcomes are directly attributable to HDAC6 enzymatic activity. researchgate.netnih.gov
Further research suggests that peripheral inhibition of HDAC6 can restore central leptin sensitivity, contributing to weight loss. nih.govgoogle.com The use of this compound as a control in these studies helps to confirm that this effect is mediated through HDAC6 inhibition rather than other potential interactions. nih.gov While the precise adipokine or factor regulated by HDAC6 that mediates leptin sensitization is still an area of investigation, the comparative analysis with this compound is crucial for isolating the specific role of HDAC6 deacetylase activity in this signaling pathway. nih.gov
In the context of neuroprotection against oxidative stress, hydroxamate-based HDAC inhibitors have been explored. Some studies suggest that these compounds might exert neuroprotective effects through HDAC-independent mechanisms, potentially involving the formation of catalase-mimetic complexes that decompose hydrogen peroxide. nih.gov this compound, despite being unable to inhibit HDAC6, has been shown in some contexts to protect neurons from H₂O₂-induced oxidative stress. nih.gov This indicates that certain protective effects observed with tubastatin A or similar hydroxamate-based inhibitors might not solely rely on HDAC6 inhibition but could also involve these alternative, HDAC-independent mechanisms, which can modulate intracellular responses to oxidative stress. nih.gov The inclusion of this compound in such studies is vital for dissecting the complex signaling pathways and mechanisms at play. nih.gov
While specific data tables detailing the modulation of various intracellular signaling cascades solely by this compound are limited due to its primary use as an inactive control, the research comparing this compound to active HDAC6 inhibitors provides indirect evidence of the signaling pathways that are not significantly modulated by this compound, thereby highlighting those that are dependent on HDAC6 activity. The key finding consistently reported is this compound's inability to replicate the effects of active HDAC6 inhibitors on endpoints like food intake and body weight, which are influenced by complex intracellular signaling networks related to energy balance and leptin signaling. researchgate.netnih.gov
Below is an illustrative table summarizing the comparative effects of Tubastatin A and this compound on certain physiological outcomes linked to intracellular signaling, based on research where this compound served as a negative control.
| Compound | HDAC6 Inhibition | Effect on Food Intake (DIO Mice) | Effect on Body Weight (DIO Mice) |
| Tubastatin A | Yes | Reduced | Reduced |
| This compound | No | No significant reduction | No significant reduction |
Note: This table is a conceptual representation based on reported comparative research findings researchgate.netnih.gov and does not present specific quantitative data which would require access to the full source data.
Preclinical Research Paradigms and Brd3067 S Contribution
In Vitro Cellular Assays for Mechanistic Elucidation
In vitro cell-based assays are fundamental in drug discovery and mechanistic studies, providing a controlled environment to investigate the cellular and molecular effects of a compound. nih.govsigmaaldrich.comreactionbiology.compharmaron.com BRD3067 has been instrumental in such assays to discern the specific activities of its active counterparts.
Cell-Based Efficacy and Pathway Modulation Studies
Cell-based assays are crucial for determining the efficacy of potential therapeutics by assessing their impact on cell viability, proliferation, and specific signaling pathways. nih.govmdpi.com In studies involving HDAC inhibitors, this compound serves as a negative control to confirm that the observed effects of active compounds, like tubastatin A, are due to their intended enzymatic inhibition. nih.govresearchgate.net
For instance, research has shown that while many hydroxamate-containing HDAC inhibitors can protect neurons from oxidative stress, some do so through an HDAC-independent mechanism. nih.gov These compounds can form complexes with cellular iron, which then catalyze the decomposition of hydrogen peroxide, mimicking the action of catalase. nih.gov this compound, which is structurally related to tubastatin A but lacks HDAC6 inhibitory activity, was used to demonstrate this alternative neuroprotective mechanism. nih.govnih.gov It was observed that both this compound and its active analog could protect neurons from hydrogen peroxide-induced necrosis, indicating a pathway independent of HDAC inhibition. nih.gov
Utilization in High-Throughput Screening and Hit Validation Methodologies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target. bmglabtech.comwikipedia.org Following initial screening, hit validation is a critical step to confirm the activity and specificity of the identified compounds. Control compounds like this compound are essential in this validation process to eliminate false positives and confirm the mechanism of action.
While specific HTS campaigns detailing the use of this compound are not extensively published, its role as a negative control is a standard practice in such methodologies. In any screening effort aimed at identifying novel HDAC6 inhibitors, this compound would be an invaluable tool to ensure that the activity of any identified "hit" is due to specific interaction with the target enzyme and not a result of off-target or non-specific effects.
In Vivo Studies in Non-Human Animal Models
Animal models are indispensable for evaluating the physiological and pathological effects of chemical compounds in a living system. nih.govnih.govmdpi.com this compound has been used in non-human animal models, primarily mice, to dissect the in vivo mechanisms of action of active HDAC6 inhibitors.
Characterization of Biological Phenotypes in Disease Models (e.g., diet-induced obesity)
Diet-induced obesity (DIO) in mice is a widely used model to study the metabolic and physiological changes associated with obesity and to test potential anti-obesity therapeutics. nih.govnih.govtaconic.com In studies investigating the role of HDAC6 in obesity, this compound was administered to DIO mice as a control. nih.gov
The findings from these studies were clear: while the potent and selective HDAC6 inhibitor tubastatin A led to significant weight loss and reduced food intake in DIO mice, this compound did not produce these effects. nih.govresearchgate.net This provided strong evidence that the anti-obesity phenotype observed with tubastatin A was a direct result of its ability to inhibit HDAC6. nih.gov
| Compound | Effect on Body Weight | Effect on Food Intake | Reference |
|---|---|---|---|
| Tubastatin A | Significant Decrease | Significant Decrease | nih.gov |
| This compound | No Significant Change | No Significant Change | nih.govresearchgate.net |
Investigating Systemic versus Localized Pharmacological Effects (e.g., central versus peripheral mechanisms)
A key question in pharmacology is whether a drug's effects are mediated by actions in the central nervous system (CNS) or in the periphery. nih.gov Research into the anti-obesity effects of HDAC6 inhibitors has explored this question. It was hypothesized that peripheral inhibition of HDAC6 might lead to the release of a factor that then acts on the CNS to increase leptin sensitivity. nih.govgoogle.com
Structural Biology and Molecular Interaction Studies with Brd3067
Analysis of Protein-Ligand Binding Interactions
Protein-ligand binding interactions involve various noncovalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.govyoutube.com The strength and specificity of these interactions determine the binding affinity. nih.govmdpi.com Analyzing these interactions at the atomic level, often through techniques like X-ray crystallography or computational methods such as molecular docking and dynamics simulations, provides insights into how a ligand binds to its target protein. doi.orgnih.govresearchgate.netnih.govmdpi.com
While specific detailed analyses of BRD3067's direct binding interactions with HDAC6 in a complex structure are not extensively detailed in the provided snippets, its design as a negative control with a methyl group near the zinc-binding group is key to understanding its lack of inhibitory activity. nih.gov This modification is intended to prevent proper engagement with the active site. nih.gov
Elucidation of Active Site Accessibility and Binding Affinity Determinants (or lack thereof)
The accessibility of the active site is a critical factor for ligand binding and enzyme inhibition. embopress.orgmdpi.com In the case of HDAC6, the active site is a catalytic cavity containing a zinc ion, which is coordinated by the zinc-binding group of inhibitors. doi.orgfrontiersin.org The design of inhibitors considers the shape and chemical properties of the active site, including features like the L1 and L2 pockets at the mouth of the active site, which are typically occupied by the capping group of tripartite inhibitors. doi.orgnih.govfrontiersin.org
This compound's structure, specifically the presence of the ortho-methyl group, is designed to impede its entry into the HDAC6 active site. nih.gov This structural hindrance prevents the necessary interactions with residues within the catalytic pocket and the catalytic zinc ion that are essential for potent HDAC6 inhibition. nih.gov Therefore, the lack of active site accessibility due to this steric clash is a primary determinant of this compound's reported inactivity as an HDAC6 inhibitor. nih.gov
Binding affinity is a measure of the strength of the interaction between a protein and a ligand, often expressed as a dissociation constant (Kd). nih.govmdpi.com It is influenced by the sum of favorable and unfavorable interactions that occur upon complex formation. nih.govmdpi.com Determinants of binding affinity include the complementarity of shape and chemical properties between the ligand and the binding site, as well as conformational changes in the protein or ligand upon binding. nih.govmdpi.comresearchgate.net
For this compound, the lack of significant binding affinity for the HDAC6 active site is attributed to the structural modification that prevents proper engagement. nih.gov Unlike potent HDAC6 inhibitors that establish strong interactions within the active site, this compound is unable to form these key contacts effectively. nih.gov
Insights into Structural Determinants Governing HDAC6 Inhibition versus Inactivity
The comparison between active HDAC6 inhibitors, such as tubastatin A, and inactive analogs like this compound provides crucial insights into the structural determinants necessary for effective HDAC6 inhibition. Potent HDAC6 inhibitors typically feature a zinc-binding group (like a hydroxamic acid), a linker, and a capping group. doi.org The zinc-binding group coordinates with the catalytic zinc ion, while the linker connects it to the capping group, which interacts with regions at the entrance of the active site, such as the L1 and L2 pockets. doi.orgnih.govfrontiersin.org
The key structural difference highlighted for this compound is the methyl group ortho to the hydroxamic acid. nih.gov This seemingly small modification has a profound impact, rendering the compound inactive as an HDAC6 inhibitor. nih.govgoogle.comresearchgate.net This demonstrates that even minor structural variations in the zinc-binding region or groups proximal to it can significantly affect the ability of a molecule to access and productively interact within the confined environment of the enzyme's active site. The inability of this compound to inhibit HDAC6, despite possessing the hydroxamate group capable of metal chelation, underscores the critical requirement for proper steric and electronic complementarity within the active site for effective enzymatic inhibition. nih.gov This highlights the importance of specific structural features beyond just the presence of a zinc-binding group for achieving potent and selective HDAC6 inhibition.
Future Directions and Emerging Research Avenues for Brd3067
Development of Novel Chemical Probes Based on the BRD3067 Scaffold
The structural framework of this compound presents a valuable starting point for the design and synthesis of new chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system, and the development of such tools from the this compound scaffold holds considerable promise.
The process of developing novel probes from a known scaffold involves iterative cycles of design, synthesis, and biological evaluation. drugdesign.org By systematically modifying the functional groups of the this compound molecule, researchers can explore the structure-activity relationships (SAR) that govern its (in)activity. For instance, altering the hydroxamic acid moiety, which is crucial for the metal-chelating properties of many HDAC inhibitors, could lead to probes with different target specificities or entirely new functions. researchgate.net
These new chemical probes can be engineered to incorporate various functionalities. For example, the addition of a photo-affinity label would allow for the covalent cross-linking of the probe to its binding partners upon photoactivation, facilitating the identification of direct targets within a cellular context. mdpi.com Similarly, attaching a fluorescent tag or a biotin (B1667282) handle can enable visualization and pulldown experiments, respectively, to further elucidate the probe's localization and interaction network.
The development of such probes from the this compound scaffold would not only expand the toolkit for studying specific biological questions but also contribute to a deeper understanding of the chemical space around this particular molecular architecture.
Advanced Methodologies for Dissecting Compound Polypharmacology
Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical consideration in drug discovery. While this compound is considered inactive against its primary intended target, HDAC6, it is plausible that it, or its future derivatives, could exhibit off-target effects. nih.govresearchgate.net Understanding and predicting these interactions is a key challenge that can be addressed through a variety of advanced methodologies.
Experimental Approaches:
Proteomics-based methods: Techniques like affinity-based protein profiling (ABPP) can be employed to identify the cellular targets of a chemical probe. mdpi.com This involves using a modified version of the compound that can covalently bind to its targets, which are then identified by mass spectrometry.
Cellular thermal shift assays (CETSA): This method assesses target engagement by measuring the change in the thermal stability of proteins upon ligand binding.
High-throughput screening: Screening a compound against large panels of recombinant proteins or in various cell-based assays can reveal unexpected activities. nih.gov
Computational Approaches:
Structure-based methods: If the three-dimensional structures of potential off-targets are known, molecular docking and simulations can predict the likelihood of binding. acs.org
Ligand-based methods: By comparing the chemical structure of a compound to databases of known active molecules, it's possible to infer potential targets. nih.gov
Network pharmacology: This approach integrates data from various sources, including drug-target interactions, protein-protein interactions, and disease pathways, to build a comprehensive picture of a compound's potential effects at a systems level. tcmsp-e.com
By applying these advanced methodologies, researchers can move beyond a one-compound, one-target paradigm and gain a more holistic understanding of how molecules like this compound and its derivatives interact with the complex cellular environment.
Contribution to Understanding Broader Biological Roles of Inactive Analogs in Drug Discovery Research
The use of inactive analogs, such as this compound, is a cornerstone of rigorous chemical biology research. nih.gov These molecules serve as essential negative controls, helping to ensure that an observed biological effect is due to the specific inhibition of the intended target and not some other, non-specific property of the chemical scaffold.
The study of inactive analogs contributes to several key aspects of drug discovery:
Validating Target Engagement: By comparing the effects of an active compound with its inactive counterpart, researchers can confirm that the observed phenotype is a direct result of on-target activity. For example, studies have shown that this compound, being unable to inhibit HDAC6, does not produce the same effects on body weight and food intake in obese mice as its active analog, tubastatin. nih.gov
Deconvoluting Off-Target Effects: If an inactive analog produces a biological effect, it suggests that this effect is independent of the primary target and may be due to interactions with other cellular components. This information is crucial for understanding potential side effects and for optimizing the selectivity of lead compounds.
Elucidating Structure-Activity Relationships (SAR): The comparison of active and inactive analogs provides valuable data for understanding which chemical features are essential for biological activity. drugdesign.org This knowledge guides the design of more potent and selective compounds.
Q & A
Q. What ethical considerations apply to this compound studies involving animal models?
- Methodology :
- Follow ARRIVE guidelines for experimental rigor and transparency.
- Justify sample sizes via power analysis and minimize animal use through shared control groups .
Data Presentation and Validation
- Tables : Include processed data (e.g., EC50 values, p-values) in the main text; raw data in appendices .
- Figures : Use dose-response curves with error bars and mechanistic diagrams aligned with the research question .
- Reproducibility : Publish detailed protocols and raw datasets in repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
